Cas no 3857-36-1 (thiophene-2,5-dicarbonyl dichloride)
thiophene-2,5-dicarbonyl dichloride Chemical and Physical Properties
Names and Identifiers
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- 2,5-Thiophenedicarbonyldichloride
- thiophene-2,5-dicarbonyl chloride
- THIOPHENE-2,5-DICARBONYL DICHLORIDE
- 2,5-Bis(chlorocarbonyl)thiophene
- thiophene-2,5-bis(carbonyl chloride)
- thiophene-2,5-dicarboxylic acid dichloride
- 3857-36-1
- SCHEMBL996669
- DTXSID80396337
- 2,5-Thiophenedicarbonyl dichloride
- 25-THIOPHENEDICARBONYLDICHLORIDE97
- EN300-00717
- AKOS000121748
- 2 5-THIOPHENEDICARBONYL DICHLORIDE 97
- 2,5-Thiophenedicarbonyl dichloride, 97%
- MFCD06654886
- G68657
- thiophene-2,5-dicarbonyl dichloride
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- MDL: MFCD06654886
- Inchi: 1S/C6H2Cl2O2S/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H
- InChI Key: UCRQTPGCFCBLOX-UHFFFAOYSA-N
- SMILES: ClC(C1=CC=C(C(=O)Cl)S1)=O
Computed Properties
- Exact Mass: 207.91500
- Monoisotopic Mass: 207.915
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.4A^2
- XLogP3: 3.3
Experimental Properties
- Density: 1.586
- Melting Point: 43-47 °C
- Boiling Point: 150-152 °C/11 mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.6
- PSA: 62.38000
- LogP: 2.50610
thiophene-2,5-dicarbonyl dichloride Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26; S36/37/39; S45
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Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R34
thiophene-2,5-dicarbonyl dichloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
thiophene-2,5-dicarbonyl dichloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B588375-100mg |
thiophene-2,5-dicarbonyl dichloride |
3857-36-1 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B588375-500mg |
thiophene-2,5-dicarbonyl dichloride |
3857-36-1 | 500mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B588375-1g |
thiophene-2,5-dicarbonyl dichloride |
3857-36-1 | 1g |
$ 210.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D115382-20g |
25-THIOPHENEDICARBONYLDICHLORIDE97 |
3857-36-1 | 95% | 20g |
$960 | 2024-08-03 | |
| eNovation Chemicals LLC | D115382-50g |
25-THIOPHENEDICARBONYLDICHLORIDE97 |
3857-36-1 | 95% | 50g |
$1290 | 2024-08-03 | |
| eNovation Chemicals LLC | D115382-100g |
25-THIOPHENEDICARBONYLDICHLORIDE97 |
3857-36-1 | 95% | 100g |
$1680 | 2024-08-03 | |
| A2B Chem LLC | AF73554-5g |
2 5-THIOPHENEDICARBONYL DICHLORIDE 97 |
3857-36-1 | 97% | 5g |
$170.00 | 2024-04-20 | |
| abcr | AB601477-1g |
Thiophene-2,5-dicarbonyl dichloride; . |
3857-36-1 | 1g |
€154.90 | 2025-04-19 | ||
| abcr | AB601477-5g |
Thiophene-2,5-dicarbonyl dichloride; . |
3857-36-1 | 5g |
€380.00 | 2025-04-19 | ||
| eNovation Chemicals LLC | D115382-50g |
25-THIOPHENEDICARBONYLDICHLORIDE97 |
3857-36-1 | 95% | 50g |
$1290 | 2025-02-20 |
thiophene-2,5-dicarbonyl dichloride Suppliers
thiophene-2,5-dicarbonyl dichloride Related Literature
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Marco Teiber,S?nke Giebeler,Timo Lessing,Thomas J. J. Müller Org. Biomol. Chem. 2013 11 3541
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Marco Teiber,Thomas J. J. Müller Chem. Commun. 2012 48 2080
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Sivasamy Selvarani,Perumal Rajakumar New J. Chem. 2016 40 9494
Additional information on thiophene-2,5-dicarbonyl dichloride
Thiophene-2,5-dicarbonyl dichloride (CAS No. 3857-36-1): A Versatile Building Block in Modern Chemical Synthesis
Thiophene-2,5-dicarbonyl dichloride, identified by its unique CAS number 3857-36-1, is a highly reactive and valuable intermediate in the realm of organic synthesis. This compound, featuring a thiophene core with two carbonyl groups and two chlorine atoms at the 2 and 5 positions, has garnered significant attention due to its broad applicability in pharmaceuticals, agrochemicals, and material science. Its molecular structure not only makes it a crucial reagent for constructing complex heterocyclic frameworks but also opens avenues for innovative chemical transformations.
The thiophene-2,5-dicarbonyl dichloride molecule is characterized by its high electrophilicity, which stems from the electron-withdrawing nature of the carbonyl groups and the electron-deficient thiophene ring. This property enables it to participate in a variety of reactions, including nucleophilic additions, condensations, and cyclizations, making it an indispensable tool for synthetic chemists. In recent years, advancements in synthetic methodologies have further highlighted its utility, particularly in the development of novel therapeutic agents.
One of the most compelling applications of thiophene-2,5-dicarbonyl dichloride is in the synthesis of biologically active molecules. The compound serves as a key precursor for constructing thieno[3,2-b]furan and benzothiophene derivatives, which are prevalent motifs in many pharmaceuticals. For instance, recent studies have demonstrated its role in the preparation of antiviral and anti-inflammatory agents. The ability to introduce diverse functional groups at the 2 and 5 positions allows for fine-tuning of biological activity, making this compound a cornerstone in drug discovery efforts.
In addition to its pharmaceutical significance, thiophene-2,5-dicarbonyl dichloride has found utility in materials science. The compound's ability to form stable intermediates with various organic substrates has been leveraged in the development of advanced polymers and electronic materials. Researchers have utilized it to create conjugated polymers with enhanced optical and electronic properties, which are crucial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The versatility of this reagent underscores its importance as a building block in modern chemical synthesis.
The synthesis of thiophene-2,5-dicarbonyl dichloride typically involves multi-step processes that require precise control over reaction conditions. While traditional methods often rely on chlorination and oxidation of thiophene derivatives, recent innovations have introduced more efficient and sustainable approaches. For example, catalytic methods employing transition metals have been explored to improve yields and reduce waste. These advancements not only enhance the practicality of using this compound but also align with global efforts towards green chemistry principles.
The reactivity profile of thiophene-2,5-dicarbonyl dichloride also makes it an attractive candidate for exploring new synthetic pathways. Researchers have recently reported novel transformations that expand its utility beyond conventional applications. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or vinyl groups at strategic positions within the molecule. Such modifications have opened up new possibilities for designing complex molecular architectures with tailored properties.
The impact of thiophene-2,5-dicarbonyl dichloride on scientific research is further highlighted by its role in interdisciplinary collaborations. The compound has been used as a common scaffold by chemists working in collaboration with biologists and material scientists to address challenging problems across different fields. This collaborative approach has led to groundbreaking discoveries and underscores the compound's significance as a versatile chemical entity.
Looking ahead, the future prospects for thiophene-2,5-dicarbonyl dichloride are promising. Ongoing research aims to uncover new synthetic strategies that will further enhance its accessibility and reactivity. Additionally, exploring its potential in emerging fields such as nanotechnology and biomedicine could unlock even greater applications. As our understanding of molecular interactions deepens, this compound is poised to remain at the forefront of chemical innovation.
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